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Abstract
These application notes provide a detailed protocol for assessing the inhibitory effect of BMS-

777607 on cancer cell migration and invasion. BMS-777607 is a potent, ATP-competitive small

molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs), including c-Met, Axl,

Ron, and Tyro3.[1][2] These RTKs are frequently implicated in promoting tumor cell

dissemination, a critical step in cancer metastasis.[3][4][5] The following protocols for wound-

healing migration assays and Matrigel-based invasion assays are optimized for evaluating the

efficacy of BMS-777607 in a laboratory setting. Additionally, this document outlines the key

signaling pathways affected by BMS-777607 that are involved in cell motility and invasion.

Introduction
Cancer metastasis is a complex process and the primary cause of mortality in cancer patients.

Cell migration and invasion are fundamental to the metastatic cascade, allowing cancer cells to

move from the primary tumor, intravasate into blood or lymphatic vessels, and extravasate to

form secondary tumors at distant sites. Several receptor tyrosine kinases (RTKs) are key

drivers of these processes. BMS-777607 is a multi-targeted kinase inhibitor with high affinity for

c-Met, Axl, Ron, and Tyro3.[1][2] By inhibiting these kinases, BMS-777607 has been shown to

effectively suppress cancer cell migration and invasion.[1][6][7]
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The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates

downstream signaling pathways that promote cell scattering, migration, and invasion.[2][4]

Similarly, the TAM (Tyro3, Axl, Mer) family of RTKs, particularly Axl, and the Ron receptor are

also critically involved in promoting cell motility and invasion in various cancers.[5][8] BMS-

777607's ability to simultaneously inhibit these key drivers of metastasis makes it a promising

agent for anti-cancer therapy.

These application notes provide standardized protocols for two common in vitro methods to

assess cell migration and invasion: the wound-healing (scratch) assay and the Boyden

chamber (Transwell) invasion assay. The protocols are designed to be adaptable to various

adherent cancer cell lines and include recommendations for optimal BMS-777607

concentrations based on published data.

Signaling Pathways
BMS-777607 exerts its inhibitory effects on cell migration and invasion by blocking the

signaling cascades initiated by c-Met, Axl, Ron, and Tyro3. The primary downstream pathways

affected are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase

(MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways converge on

the regulation of the cytoskeleton, cell-matrix adhesions, and the expression of genes involved

in cell motility.
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Caption: BMS-777607 inhibits c-Met, Axl, Ron, and Tyro3 signaling pathways.
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Data Presentation
The following tables summarize the inhibitory concentrations of BMS-777607 on various

kinases and cellular processes, as reported in the literature.

Table 1: Inhibitory Activity of BMS-777607 against Target Kinases

Target Kinase IC50 (nM)

c-Met 3.9[1][2]

Axl 1.1[1][2]

Ron 1.8[1][2]

Tyro3 4.3[1][2]

Table 2: Effective Concentrations of BMS-777607 in Cellular Assays

Assay Cell Line
IC50 or Effective
Concentration

Reference

c-Met

Autophosphorylation
GTL-16 20 nM[1][2] [1][2]

HGF-stimulated c-Met

Autophosphorylation
PC-3, DU145 < 1 nM[1][2] [1][2]

Cell Migration PC-3, DU145 < 0.1 µM[1][6] [1][6]

Cell Invasion PC-3, DU145 < 0.1 µM[1][6] [1][6]

Cell Scattering PC-3, DU145

Almost complete

inhibition at 0.5 µM[1]

[6]

[1][6]

Experimental Protocols
Protocol 1: Wound-Healing (Scratch) Migration Assay
This assay provides a straightforward method to assess cell migration.
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Materials:

Adherent cancer cell line of interest

Complete cell culture medium

Serum-free cell culture medium

BMS-777607 (stock solution in DMSO)

Phosphate-buffered saline (PBS)

6-well or 12-well tissue culture plates

200 µL pipette tips

Microscope with a camera

Workflow:

1. Seed cells to form
a confluent monolayer

2. Create a 'scratch'
with a pipette tip

3. Wash with PBS to
remove detached cells

4. Add serum-free medium
with BMS-777607 or vehicle

5. Image the scratch
at 0 hours 6. Incubate for 24-48 hours 7. Image the scratch

at the final time point
8. Quantify the change

in scratch area

Click to download full resolution via product page

Caption: Workflow for the wound-healing migration assay.

Procedure:

Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent

monolayer within 24 hours.

Serum Starvation (Optional but Recommended): Once confluent, replace the complete

medium with serum-free medium and incubate for 12-24 hours. This minimizes cell

proliferation, ensuring that the closure of the scratch is primarily due to migration.

Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the

center of the cell monolayer.
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Washing: Gently wash the wells twice with PBS to remove any detached cells.

Treatment: Add fresh serum-free medium containing the desired concentrations of BMS-

777607. A vehicle control (DMSO) should be included. For studies involving a

chemoattractant, such as HGF, it should be added to the medium at this step. A typical

concentration for HGF is 25 ng/mL.[7]

Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the

scratch in each well using a microscope at 4x or 10x magnification. Mark the location of the

images to ensure the same field is captured at later time points.

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 to 48

hours, or until significant closure is observed in the control wells.

Image Acquisition (Final Time Point): After the incubation period, capture images of the same

marked fields as at Time 0.

Data Analysis: Measure the area of the scratch at both time points using image analysis

software (e.g., ImageJ). The percentage of wound closure can be calculated as follows: %

Wound Closure = [(Area at Time 0 - Area at Final Time) / Area at Time 0] x 100

Protocol 2: Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.

Materials:

Adherent cancer cell line of interest

Complete cell culture medium

Serum-free cell culture medium

BMS-777607 (stock solution in DMSO)

Chemoattractant (e.g., complete medium with 10% FBS or serum-free medium with a

specific growth factor like HGF)
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Matrigel Basement Membrane Matrix

24-well Transwell inserts (8 µm pore size)

Cotton swabs

Methanol

Crystal Violet staining solution

Microscope

Workflow:

1. Coat Transwell insert
with Matrigel

2. Seed serum-starved cells in
serum-free medium with

BMS-777607 into the insert

3. Add chemoattractant to
the lower chamber 4. Incubate for 24-48 hours 5. Remove non-invading

cells from the top of the insert
6. Fix and stain the

invading cells on the bottom
7. Image and count the

stained cells

Click to download full resolution via product page

Caption: Workflow for the Transwell invasion assay.

Procedure:

Matrigel Coating: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium (the

dilution factor will depend on the cell type and should be optimized, but a 1:3 to 1:5 dilution is

a good starting point). Add 50-100 µL of the diluted Matrigel to the upper chamber of each

Transwell insert and incubate at 37°C for at least 4 hours to allow for polymerization.

Cell Preparation: While the Matrigel is polymerizing, harvest and resuspend the cells in

serum-free medium. Perform a cell count and adjust the concentration. Cells should have

been serum-starved for 12-24 hours prior to the assay.

Cell Seeding: Remove any excess medium from the rehydrated Matrigel. Seed 5 x 10^4 to 1

x 10^5 cells in 200 µL of serum-free medium containing the desired concentrations of BMS-

777607 or vehicle control into the upper chamber of the Transwell inserts.
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Setting up the Chemoattractant Gradient: In the lower chamber of the 24-well plate, add 600-

800 µL of complete medium (containing 10% FBS) or serum-free medium supplemented with

a chemoattractant (e.g., 25 ng/mL HGF).

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 to 48

hours. The incubation time should be optimized for the specific cell line.

Removal of Non-Invading Cells: After incubation, carefully remove the medium from the

upper chamber. Use a cotton swab to gently wipe away the non-invading cells and the

Matrigel from the top surface of the membrane.

Fixation and Staining: Fix the invading cells on the bottom of the membrane by immersing

the inserts in methanol for 10 minutes. After fixation, stain the cells with 0.5% Crystal Violet

solution for 20 minutes.

Washing and Drying: Gently wash the inserts with water to remove excess stain and allow

them to air dry.

Imaging and Quantification: Using a microscope, count the number of stained, invaded cells

on the underside of the membrane in several random fields of view. The average number of

cells per field can then be used to compare the different treatment conditions. Alternatively,

the Crystal Violet stain can be eluted with a solvent (e.g., 10% acetic acid) and the

absorbance can be measured using a plate reader.

Conclusion
The protocols described in these application notes provide robust methods for evaluating the

anti-migratory and anti-invasive properties of BMS-777607. By targeting key RTKs such as c-

Met and Axl, BMS-777607 effectively inhibits the downstream signaling pathways that are

crucial for cancer cell motility. These assays are valuable tools for pre-clinical drug

development and for further elucidating the mechanisms of cancer metastasis. Proper

optimization of cell numbers, incubation times, and inhibitor concentrations will be necessary

for each specific cell line to ensure reliable and reproducible results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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